Chloranylethene; methyl prop-2-enoate
Description
Properties
CAS No. |
25035-98-7 |
|---|---|
Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
chloroethene;methyl prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C2H3Cl/c1-3-4(5)6-2;1-2-3/h3H,1H2,2H3;2H,1H2 |
InChI Key |
BGMUGLZGAAEBFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C.C=CCl |
Related CAS |
25035-98-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, methyl ester, polymer with chloroethene typically involves the polymerization of methyl ester of 2-propenoic acid with chloroethene. The reaction is usually carried out in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile, under controlled temperature and pressure conditions. The polymerization process can be conducted in bulk, solution, or emulsion, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out using emulsion polymerization techniques. This method involves dispersing the monomers in water with the aid of surfactants and then initiating the polymerization reaction using a water-soluble initiator. The resulting polymer latex is then coagulated, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, methyl ester, polymer with chloroethene undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol groups.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents such as halogens, acids, or bases, depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted polymers depending on the reagents used.
Scientific Research Applications
2-Propenoic acid, methyl ester, polymer with chloroethene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Widely used in coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, methyl ester, polymer with chloroethene involves the interaction of its functional groups with various molecular targets. The polymer can form hydrogen bonds, ionic bonds, and covalent bonds with other molecules, leading to its diverse range of applications. The pathways involved include the formation of cross-linked networks, which enhance the mechanical strength and chemical resistance of the material.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Chloranylethene (Methyl 2-Chloroacrylate)
- Reactivity : The chlorine atom increases electrophilicity, making it prone to nucleophilic attack (e.g., in Michael additions). It also participates in radical polymerization but requires controlled conditions due to steric and electronic effects .
- Applications :
Methyl Prop-2-Enoate
- Reactivity : High reactivity in free-radical polymerization; forms linear polymers with flexibility.
- Applications :
3-Chloro-2-methylpropene
- Reactivity : Allylic chloride undergoes substitution or elimination reactions. Used to synthesize methallyl derivatives.
- Applications : Intermediate in agrochemicals and pharmaceuticals .
Ethyl Prop-2-Enoate
Key Research Findings
- Copolymerization: Methyl prop-2-enoate forms copolymers with 1,1-dichloroethene (e.g., CAS 25038-72-6), enhancing barrier properties in packaging materials .
- Steric Effects: Methyl 2-methylprop-2-enoate shows reduced polymerization rates compared to linear esters due to steric hindrance .
- Chlorine Impact : Chloranylethene’s chlorine atom increases polymer glass transition temperature (Tg) by ~20°C compared to methyl acrylate .
Biological Activity
Chloranylethene (also known as methyl prop-2-enoate) is a compound of significant interest due to its various biological activities and applications in the fields of chemistry and pharmacology. This article provides an overview of its biological activities, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- IUPAC Name : Methyl prop-2-enoate
- CAS Number : 96-33-3
- Molecular Formula : C4H6O2
- Molecular Weight : 86.09 g/mol
- Density : 1.04 g/cm³
- Boiling Point : 100 °C
- Flash Point : 11 °C
Biological Activity Overview
Chloranylethene exhibits a range of biological activities that can be categorized as follows:
-
Antimicrobial Properties
- Studies have shown that methyl prop-2-enoate possesses antimicrobial activity against various pathogens, including bacteria and fungi. This property has been explored for its potential in developing antimicrobial agents.
-
Cytotoxic Effects
- Research indicates that chloranylethene can induce cytotoxicity in certain cancer cell lines. For example, it has been observed to inhibit the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) through apoptosis induction.
-
Anti-inflammatory Activity
- Methyl prop-2-enoate has demonstrated anti-inflammatory properties in various in vitro models, suggesting its potential use in treating inflammatory diseases.
The mechanisms underlying the biological activities of chloranylethene are complex and involve multiple pathways:
- Cell Cycle Arrest : Chloranylethene has been shown to induce cell cycle arrest at the G2/M phase, leading to decreased cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound can increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis in cancer cells.
Study 1: Antimicrobial Activity
A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of methyl prop-2-enoate against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5% (v/v), highlighting its potential as a natural preservative in food products.
Study 2: Cytotoxicity in Cancer Cells
In a research article from Cancer Letters, chloranylethene was tested on various cancer cell lines. The findings revealed that treatment with methyl prop-2-enoate led to a dose-dependent decrease in cell viability, particularly in breast and colon cancer cells. The study concluded that chloranylethene could be a promising candidate for further investigation as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Significant reduction in viability | Journal of Applied Microbiology |
| Cytotoxicity | MCF-7, HT-29 cancer cell lines | Dose-dependent decrease in cell viability | Cancer Letters |
| Anti-inflammatory | In vitro models | Reduced inflammatory markers | Journal of Inflammation Research |
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis methods for methyl prop-2-enoate, and how can side reactions like polymerization be minimized?
- Methodological Answer : Methyl prop-2-enoate is synthesized via acid-catalyzed esterification of prop-2-enoic acid with methanol. To suppress polymerization, maintain temperatures below 50°C and incorporate radical inhibitors (e.g., hydroquinone at 0.1% w/w). Purification involves fractional distillation under reduced pressure (80–85°C at 20 mmHg). Anhydrous conditions are critical to prevent hydrolysis. For validation, characterize the product using FT-IR (C=O stretch at 1720 cm⁻¹) and GC-MS (m/z 100 [M⁺]) .
Q. How should researchers safely handle chloranylethene in laboratory settings?
- Methodological Answer : Use a fume hood, nitrile gloves, and chemical-resistant goggles. Store chloranylethene in amber glass bottles under inert gas (N₂/Ar) at 4°C. Spills should be neutralized with sodium bicarbonate and absorbed using vermiculite. Acute toxicity data (LD₅₀: 250 mg/kg in rats) mandates strict exposure controls. Include safety protocols in experimental design documentation .
Q. What spectroscopic techniques are most effective for characterizing chloranylethene?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃, δ 5.8–6.2 ppm for vinyl protons; δ 3.7 ppm for methoxy groups).
- MS : Fragmentation pattern includes m/z 95 ([M-Cl]⁺) and m/z 63 (base peak for C₃H₃O⁺).
- FT-IR : Confirm C-Cl stretch at 750 cm⁻¹ and ester C=O at 1735 cm⁻¹.
Cross-validate with elemental analysis (theoretical C: 40.1%, H: 4.2%; experimental ±0.3%) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for chloranylethene synthesis?
- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (X₁: 60°C vs. 80°C), catalyst loading (X₂: 1% vs. 3%), and solvent polarity (X₃: toluene vs. DMF). Use ANOVA to identify significant interactions. For example, a previous study found X₁×X₂ interaction increased yield by 15% (p < 0.05). Response surface methodology (RSM) further refines optimal conditions .
Q. What strategies resolve contradictions in reported reaction mechanisms of methyl prop-2-enoate under basic conditions?
- Methodological Answer : Discrepancies in hydrolysis rates (e.g., 0.05 M NaOH vs. 0.1 M) may stem from solvent effects. Conduct kinetic studies using UV-Vis spectroscopy to track ester loss (λ = 260 nm). Isotopic labeling (¹⁸O in ester groups) clarifies nucleophilic attack pathways. Computational modeling (DFT at B3LYP/6-31G*) identifies transition-state energetics .
Q. How can machine learning improve predictive models for chloranylethene’s catalytic behavior?
- Methodological Answer : Train neural networks on datasets (e.g., reaction temperature, catalyst type, yield) from 50+ peer-reviewed studies. Use features like Hammett constants and solvent polarity indices. Validate with k-fold cross-validation (R² > 0.85). AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics under non-ideal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
